5-Bromoquinazolin-4-ol is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent, particularly as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK). EGFR-TK is a critical enzyme involved in the signaling pathways that regulate cell division and survival, making it a prime target for anti-cancer drugs. The synthesis and biological evaluation of various 5-bromoquinazolin-4-ol derivatives have led to the identification of compounds with potent cytotoxic activities against different cancer cell lines124.
The primary application of 5-bromoquinazolin-4-ol derivatives is in the field of cancer therapeutics. These compounds have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Some derivatives have shown significant cytotoxicity and selectivity, with certain compounds exhibiting superior activity compared to known EGFR-TK inhibitors like Gefitinib1. Additionally, compound 5b from a series of 6-bromoquinazoline derivatives demonstrated stronger activity than cisplatin, a widely used chemotherapy drug, and was able to induce apoptosis in a dose-dependent manner4.
The potent activity of 5-bromoquinazolin-4-ol derivatives has implications for drug design and development. The structure-activity relationship studies and molecular docking analyses provide valuable insights into the design of new analogs with enhanced potency and selectivity. The ability to induce conformational changes in EGFR suggests that these compounds can be optimized to exploit this feature for improved therapeutic outcomes24.
Computational studies, including molecular docking and density functional theory (DFT) calculations, have been employed to understand the binding modes and interactions of 5-bromoquinazolin-4-ol derivatives with EGFR. These studies are crucial for predicting the reactivity of the compounds and for guiding the synthesis of new derivatives with predicted drug-likeness and improved pharmacological profiles4.
5-Bromoquinazolin-4-OL is derived from quinazoline, a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. The presence of the bromine atom enhances its reactivity and biological activity. This compound is often synthesized in laboratory settings for research purposes and is available from chemical suppliers such as Sigma-Aldrich .
The synthesis of 5-Bromoquinazolin-4-OL can be achieved through various methods, primarily involving the bromination of quinazolin-4-ol derivatives. A common synthetic route involves:
The characterization of synthesized compounds is usually confirmed through techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
The molecular structure of 5-Bromoquinazolin-4-OL can be represented by its chemical formula . The key features include:
5-Bromoquinazolin-4-OL participates in various chemical reactions, including:
These reactions are pivotal in developing new derivatives with enhanced biological activities .
The mechanism of action for 5-Bromoquinazolin-4-OL primarily involves its interaction with specific biological targets:
These mechanisms underline its potential as a therapeutic agent in various medical applications .
The physical and chemical properties of 5-Bromoquinazolin-4-OL include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .
5-Bromoquinazolin-4-OL has several scientific applications:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific disciplines .
5-Bromoquinazolin-4-ol (CAS RN: 147006-47-1) is a halogenated derivative of the quinazolinone heterocyclic system. Its molecular formula is C₈H₅BrN₂O, with a molecular weight of 225.04 g/mol. The compound features a bicyclic scaffold comprising a benzene ring fused to a pyrimidin-4(3H)-one ring, with a bromine atom specifically substituted at the C5 position of the benzene ring and a hydroxyl group at the C4 position of the pyrimidine ring. This arrangement facilitates keto-enol tautomerism, where the 4-hydroxy form (quinazolin-4-ol) equilibrates with the 4-oxo form (3,4-dihydroquinazolin-4-one), though the 4-oxo tautomer typically dominates in solid and neutral solutions [1] [4] [7].
Key physicochemical properties include:
Table 1: Fundamental Physicochemical Properties of 5-Bromoquinazolin-4-ol
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₈H₅BrN₂O | Confirmed via HR-MS [1] |
Molecular Weight | 225.04 g/mol | - |
Melting Point | Not Available | Decomposes upon heating [1] |
Boiling Point | 430.2 °C | At 760 mmHg |
Density | 1.82 g/cm³ | Solid state |
pKa | 0.19 ± 0.20 | Predicted for hydroxyl group |
Tautomeric Form | 4(3H)-Quinazolinone (4-oxo) | Dominant in solid state [4] |
Quinazolinone chemistry originated in 1869 with Griess’ synthesis of 2-cyanoquinazolin-4-one, but targeted halogenation strategies for quinazolin-4-ones emerged much later. The specific synthesis and characterization of 5-bromoquinazolin-4-ol were enabled by advances in electrophilic aromatic substitution and directed ortho-metalation techniques in the late 20th century. Commercial availability (e.g., CAS registry: 147006-47-1) began in the 1990s, reflecting its utility as a synthon [1] [5] [6].
Historically, bromination of quinazolin-4-ones using bromine (Br₂) or N-bromosuccinimide (NBS) selectively targets electron-rich positions like C5, C6, or C8. The C5-bromo regioisomer is favored under kinetic control due to reduced steric hindrance compared to C6/C8 substitution. This regioselectivity is critical for accessing kinase inhibitor intermediates, positioning 5-bromoquinazolin-4-ol as a versatile precursor in drug discovery [3] [8].
The quinazolin-4-one core is a privileged scaffold in drug design due to its capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking, hydrophobic contacts). Bromination at C5 enhances this pharmacophore by:
Table 2: Key Medicinal Applications of 5-Bromoquinazolin-4-ol-Derived Scaffolds
Therapeutic Area | Molecular Target | Role of 5-Bromo Substituent |
---|---|---|
Anticancer Agents | Tyrosine Kinases (EGFR, VEGFR) | Enhances binding to hinge region [9] |
Antiviral Agents | SARS-CoV-2 Main Protease (Mᵖʳᵒ) | Stabilizes S1/S2 subpocket interactions [2] |
Dual-Target Inhibitors | PARP1/BRD4 | Facilitates DNA/protein intercalation [10] |
Antimicrobial Agents | Bacterial Dihydrofolate Reductase | Improves hydrophobic contact with active site [3] |
Notable examples:
The bromine atom also serves as a strategic point for further derivatization via:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2